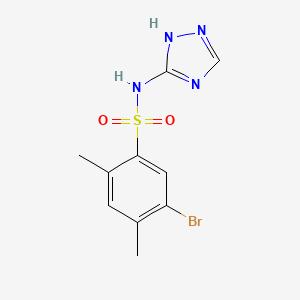
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a complex organic compound that features a bromine atom, two methyl groups, a triazole ring, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Methylation: The addition of methyl groups to the benzene ring can be carried out using methyl iodide (CH3I) and a strong base like potassium carbonate (K2CO3).
Triazole Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine (N2H4) and an appropriate alkyne.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
科学的研究の応用
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Biological Studies: The compound can serve as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
作用機序
The mechanism of action of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The triazole ring and sulfonamide group are key functional groups that interact with biological targets, often through hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
5-bromo-2,4-dimethylbenzene-1-sulfonamide: Lacks the triazole ring, which may reduce its biological activity.
2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
5-bromo-2,4-dimethylbenzene-1-sulfonic acid:
Uniqueness
The presence of both the triazole ring and the sulfonamide group in 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide makes it unique, providing a combination of functional groups that can interact with a wide range of biological targets and participate in diverse chemical reactions.
特性
IUPAC Name |
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S/c1-6-3-7(2)9(4-8(6)11)18(16,17)15-10-12-5-13-14-10/h3-5H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCWIAZNNOKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=NN2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














